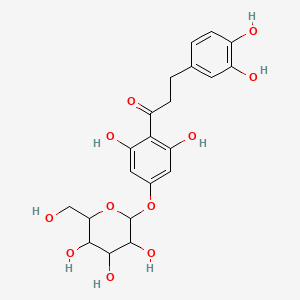

3-Hydroxyphloretin-4'-glucosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sieboldin is a specialized secondary metabolite belonging to the group of dihydrochalcones. It is found in high concentrations in certain wild species of the genus Malus, which are closely related to the domesticated apple (Malus × domestica L.) . Sieboldin is known for its unique chemical properties and potential health benefits.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Sieboldin has demonstrated significant antioxidant properties, particularly in young leaves where it helps mitigate oxidative stress. Various assays, such as DPPH and ABTS, have confirmed its ability to scavenge free radicals effectively . This activity is attributed to the presence of multiple hydroxyl groups in its structure.

Anti-Diabetic Effects

Research indicates that sieboldin may inhibit enzymes critical to carbohydrate metabolism, such as α-glucosidase and α-amylase. This inhibition can lead to reduced postprandial glucose levels, making sieboldin a potential candidate for managing diabetes .

Antimicrobial Properties

Sieboldin exhibits moderate antibacterial activity against several bacterial strains. A study highlighted its effectiveness against pathogens like Erwinia amylovora, which causes fire blight in apples, suggesting a role in plant defense mechanisms . Further exploration into its antifungal properties has also been noted.

Medical Research Applications

Sieboldin's potential therapeutic effects extend to various medical applications:

- Anti-Cancer Effects : Preliminary studies suggest that sieboldin may possess anticancer properties by modulating cellular signaling pathways involved in tumor growth and proliferation.

- Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.

Industrial Applications

In the food and cosmetic industries, sieboldin is valued for its antioxidant and preservative qualities. Its ability to prolong shelf life and enhance product stability makes it an attractive ingredient in various formulations. Additionally, its natural origin aligns with the growing consumer demand for clean-label products.

Case Studies

- Transcriptomic Analysis of Wild Malus Species : A study conducted on wild Malus species revealed the enzymatic pathways responsible for sieboldin biosynthesis. Researchers identified specific cytochrome P450 enzymes crucial for converting phloretin into sieboldin through hydroxylation processes .

- Antioxidant Capacity Assessment : In vitro assays demonstrated that sieboldin exhibits superior antioxidant capacity compared to other dihydrochalcones, reinforcing its potential role in combating oxidative stress-related diseases .

- Diabetic Management Study : Clinical trials investigating the effects of sieboldin on glycemic control showed promising results, with participants experiencing significant reductions in blood sugar levels post-consumption.

Wirkmechanismus

Target of Action

3-Hydroxyphloretin-4’-glucoside, also known as Sieboldin, is a derivative of phloretin, a dihydrochalcone . Phloretin and its derivatives are known to interact with various biological macromolecules . .

Mode of Action

It is known that phloretin, the parent compound, can modulate signal cascades and change the permeability and fluidity of membranes . It is plausible that Sieboldin may have similar properties, but this needs to be confirmed by further studies.

Biochemical Pathways

Sieboldin is a product of the phenylpropanoid pathway, a well-known metabolic route in plants . This pathway is responsible for the biosynthesis of dihydrochalcone compounds, including Sieboldin . The key 3-hydroxylation converting the precursor phloretin into 3-hydroxyphloretin is the missing step that ultimately leads to Sieboldin biosynthesis .

Pharmacokinetics

It is known that phloretin and its derivatives can be metabolized by colon microflora into simple phenols

Result of Action

Phloretin and its derivatives are known to have various biological properties, including antifungal, anticancer, antioxidant, antibacterial, antiosteoclastogenic, estrogenic, antiviral, and anti-inflammatory activities . It is plausible that Sieboldin may have similar effects, but this needs to be confirmed by further studies.

Action Environment

The action of Sieboldin may be influenced by various environmental factors. For instance, the expression of chalcone synthase (CHS), which plays an important role in the biosynthesis of dihydrochalcones, is influenced by biotic and abiotic stress and environmental factors such as UV, wounding, or pathogens

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of sieboldin involves the hydroxylation of phloretin, a dihydrochalcone, by specific enzymes. In wild Malus species, two putative 3-hydroxylases (CYP98A195 and CYP98A196) have been identified, which are capable of producing 3-hydroxyphloretin, ultimately leading to the accumulation of sieboldin . The enzymes co-localize with an endoplasmic reticulum marker, indicating their role in the hydroxylation process.

Industrial Production Methods: Currently, there is limited information on the industrial production of sieboldin. Most of the research focuses on its natural occurrence and biosynthesis in wild Malus species. advancements in biotechnological methods, such as the use of Saccharomyces cerevisiae for de novo production, may pave the way for large-scale production in the future .

Analyse Chemischer Reaktionen

Types of Reactions: Sieboldin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific functional groups in the molecule.

Common Reagents and Conditions:

Oxidation: Sieboldin can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction of sieboldin can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving sieboldin typically occur at the hydroxyl groups, where reagents like acyl chlorides or alkyl halides can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sieboldin may yield quinones, while reduction can produce dihydro derivatives.

Vergleich Mit ähnlichen Verbindungen

Sieboldin is part of the dihydrochalcone family, which includes other compounds such as phloridzin and trilobatin. Here is a comparison of sieboldin with these similar compounds:

Phloridzin: Phloridzin is the most prominent dihydrochalcone in Malus species and has anti-diabetic effects through increased insulin sensitivity and inhibition of SGLT-2. Unlike sieboldin, phloridzin is more widely distributed in cultivated apple varieties.

Trilobatin: Trilobatin is another dihydrochalcone found in some Malus species.

Uniqueness of Sieboldin: Sieboldin stands out due to its specific hydroxylation pattern and its occurrence in certain wild Malus species. Its unique chemical structure and potential health benefits make it a compound of significant interest in scientific research and industrial applications .

Biologische Aktivität

Sieboldin is a dihydrochalcone (DHC) primarily found in certain wild Malus species, closely related to the domesticated apple. This compound has garnered attention due to its diverse biological activities, including antioxidant, antibacterial, and antifungal properties. This article delves into the biological activity of sieboldin, supported by recent research findings and case studies.

Sieboldin is characterized as a specialized secondary metabolite within the DHC group. Its biosynthesis involves complex enzymatic pathways, particularly the action of cytochrome P450 enzymes. Recent studies have identified two key 3-hydroxylases in Malus toringo and Malus micromalus, which are crucial for the production of sieboldin from 3-hydroxyphloretin. These findings highlight the enzymatic mechanisms underlying sieboldin accumulation in these wild species .

Antioxidant Activity

Sieboldin exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals, as evidenced by its high Trolox equivalent activity (3 μmol of Trolox) in DPPH assays. This capability positions sieboldin as a potential natural antioxidant agent .

Antimicrobial Properties

Research indicates that sieboldin possesses notable antibacterial and antifungal activities. It has demonstrated effectiveness against various pathogens, suggesting its potential utility in agricultural applications for disease resistance .

Case Studies

- Antioxidant Efficacy : In a comparative study, sieboldin was found to be the most effective among several DHCs in reducing DPPH radicals, indicating its superior antioxidant capacity .

- Microbial Resistance : A study focusing on the antimicrobial effects of sieboldin reported significant inhibition of bacterial growth in vitro, supporting its role as a natural preservative or therapeutic agent against microbial infections .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of sieboldin:

Eigenschaften

IUPAC Name |

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHMLSKQZFKMLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC(=O)C2=C(C=C(C=C2O)OC3C(C(C(C(O3)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.